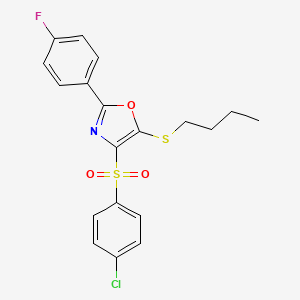

5-Butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

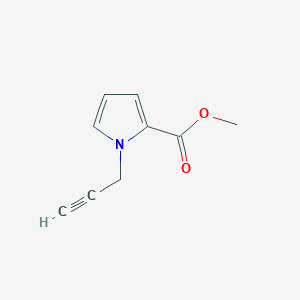

5-Butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as BCS-1 and is a member of the oxazole family.

Applications De Recherche Scientifique

Fluorescent Molecular Probes Development

2,5-Diphenyloxazoles, including derivatives similar to 5-Butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazole, have been synthesized as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, suitable for developing ultrasensitive fluorescent molecular probes. Such probes can study a variety of biological events and processes due to their long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift (Diwu et al., 1997).

Anticancer Activity

A novel series of 4-arylsulfonyl-1,3-oxazoles, structurally related to 5-Butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazole, demonstrated anticancer activities against multiple cancer cell lines, including Glioblastoma and Gliosarcoma. These findings suggest potential for further in-depth studies and the synthesis of new derivatives with antitumor activity (Zyabrev et al., 2022).

Synthetic Chemistry Applications

Research into the synthesis and characterization of 1,3-oxazole derivatives, including those similar to 5-Butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazole, has provided valuable insights into the preparation of complex molecules. These studies contribute to the development of methodologies for creating derivatives with potential applications in medicinal chemistry and materials science (Williams & Fu, 2010; Patil & Luzzio, 2016).

Corrosion Inhibition

Derivatives of 1,2,4-triazole and oxadiazole, sharing structural similarities with 5-Butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazole, have shown promise as corrosion inhibitors for mild steel in acidic media. Such compounds offer a very good inhibition efficiency, highlighting their potential in protecting metals against corrosion (Lagrenée et al., 2002).

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties, analogous to 5-Butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazole, have demonstrated effective antibacterial activities against rice bacterial leaf blight. These compounds not only exhibit potent antibacterial properties but also stimulate plant resistance against pathogens, offering a promising approach for protecting crops from bacterial diseases (Shi et al., 2015).

Propriétés

IUPAC Name |

5-butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFNO3S2/c1-2-3-12-26-19-18(27(23,24)16-10-6-14(20)7-11-16)22-17(25-19)13-4-8-15(21)9-5-13/h4-11H,2-3,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXQXMYVAOMASX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Butylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine](/img/structure/B2536427.png)

![2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2536428.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2536429.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea](/img/structure/B2536430.png)

![1-[(2,5-dimethylbenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2536436.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2536438.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2536440.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2536441.png)

![Pyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B2536443.png)

![N-Methyl-4-phenyl-1-prop-2-enoyl-N-[2-(2H-tetrazol-5-yl)propyl]piperidine-4-carboxamide](/img/structure/B2536444.png)

![Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B2536446.png)